6-(4-Methoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
説明
特性
IUPAC Name |
4-[[6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-22-13-4-2-12(3-5-13)10-15-19-21-14(17-18-16(21)24-15)11-20-6-8-23-9-7-20/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPFHCIXBQBGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120562 | |
| Record name | 6-[(4-Methoxyphenyl)methyl]-3-(4-morpholinylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207606-18-5 | |
| Record name | 6-[(4-Methoxyphenyl)methyl]-3-(4-morpholinylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207606-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(4-Methoxyphenyl)methyl]-3-(4-morpholinylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Cyclocondensation with α-Halocarbonyl Compounds
Route b involves reacting 4-amino-3-mercapto-1,2,4-triazoles (1 ) with α-halocarbonyl compounds (e.g., phenacyl bromides, ethyl bromoacetate) under basic conditions. For example, Foroughifar et al. synthesized triazolothiadiazines by treating Schiff bases derived from 4-amino-triazole-thiols with ethyl chloroacetate in the presence of sodium hydride. This method enables regioselective annulation, critical for positioning the 4-methoxybenzyl and morpholinylmethyl groups.
Example Reaction Scheme:
Targeted Synthesis of 6-(4-Methoxybenzyl)-3-(morpholin-4-ylmethyl) Derivatives
The specific substituents at positions 3 and 6 necessitate tailored synthetic approaches.
Introduction of 4-Methoxybenzyl Group
The 4-methoxybenzyl moiety is typically introduced via alkylation using 4-methoxybenzyl bromide. Kattimani et al. demonstrated this by reacting phenacyl bromide derivatives with triazole-thiones under refluxing ethanol. For the target compound, 4-methoxybenzyl bromide would serve as the alkylating agent.
Reaction Conditions:
Functionalization with Morpholin-4-ylmethyl Group
The morpholine substituent is introduced via Mannich reaction or nucleophilic substitution. Al-Etaibi et al. employed propargyl bromide for alkylation, suggesting that morpholin-4-ylmethyl bromide could similarly react with the triazole-thione intermediate.
Stepwise Synthesis:
-
Synthesis of 4-Amino-3-mercapto-1,2,4-triazole
-
Starting material: 4-Amino-5-mercapto-1,2,4-triazole
-
Modification: Alkylation with morpholin-4-ylmethyl bromide
-
-
Cyclocondensation with 4-Methoxybenzyl-containing Electrophile
Optimization and Regioselectivity
Regioselectivity in triazolothiadiazine synthesis is influenced by the electronic and steric properties of reactants. Heteronuclear 2D-NMR and X-ray crystallography confirm the exclusive formation of the desired regioisomer when unsymmetrical diketones are used. For the target compound, the 4-methoxybenzyl group preferentially occupies position 6 due to steric hindrance at position 3, which is instead occupied by the morpholinylmethyl group.
Key Factors:
-
Solvent Polarity: DMSO enhances isomerization rates but may reduce yield.
-
Catalysts: -TsOH under solvent-free conditions improves reaction efficiency.
Structural Characterization and Validation
The synthesized compound is validated via:
-
NMR Spectroscopy:
Comparative Analysis of Synthetic Routes
Challenges and Alternative Approaches
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazolothiadiazole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazolothiadiazole derivatives depending on the reagents used.
科学的研究の応用
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to 6-(4-Methoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Research suggests that such compounds can modulate protein kinase activity, which is crucial for regulating cellular processes related to cancer proliferation and survival. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have indicated that triazole and thiadiazole derivatives exhibit significant antibacterial and antifungal effects. These derivatives disrupt microbial cell wall synthesis and interfere with nucleic acid metabolism, making them promising candidates for developing new antimicrobial agents .
Neuropharmacological Effects
Research into neuropharmacology has highlighted the potential of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier allows it to interact with central nervous system receptors, which may contribute to anxiolytic or antidepressant effects. Investigations into morpholine-containing compounds have shown promise in modulating neurotransmitter systems involved in mood regulation .
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives are well-documented. Compounds similar to this compound have been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of a related triazole compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This indicates that derivatives of this class may serve as effective chemotherapeutic agents against breast cancer .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Candida albicans. The study reported that specific modifications to the thiadiazole ring enhanced the antimicrobial potency significantly compared to standard antibiotics. This highlights the importance of structural optimization for developing new antimicrobial agents from this class of compounds .
作用機序
The mechanism of action of 6-(4-Methoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, synthetic routes, and bioactivity profiles.
Substituent Effects on Physicochemical Properties
Key Observations :
- Methoxybenzyl groups (e.g., 4-methoxybenzyl) enhance lipophilicity and π-π stacking interactions, critical for membrane penetration and target binding .
- Morpholinylmethyl substituents improve solubility via tertiary amine protonation under physiological conditions, balancing hydrophobicity .
Pharmacological Activities
2.3.1 Anticancer Activity
- Target compound : Predicted Bcl-2 inhibition (similar to 3-indole-triazolo[3,4-b]thiadiazoles with IC₅₀ = 0.25–1.2 µM against MCF-7 cells) .
- 6-Adamantyl derivatives : Exhibit IC₅₀ = 3.5–8.2 µM against HepG2 liver cancer cells, outperforming doxorubicin in apoptosis induction .
- Morpholinylmethyl analogs : Demonstrated TNF-α inhibition (IC₅₀ = 1.8 µM) via kinase domain interactions .
2.3.2 Antimicrobial Activity
- 4-Methoxyphenyl derivatives : Show MIC = 0.25 µg/mL against Mycobacterium tuberculosis, comparable to rifampicin .
- Dichlorophenoxy-substituted analogs: Broad-spectrum antibacterial activity (Gram-positive and Gram-negative) due to membrane disruption .
2.3.3 Enzyme Inhibition
- Alkaline phosphatase (ALP) inhibition : 4-Methoxyphenyl groups enhance binding affinity (IC₅₀ = 0.8 µM vs. 2.4 µM for standard inhibitors) .
生物活性
6-(4-Methoxybenzyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of triazolo-thiadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The specific compound in focus has a unique structure that may contribute to its biological efficacy.
- Molecular Formula : C₁₆H₁₉N₅O₂S
- Molecular Weight : 345.4 g/mol
- CAS Number : 1207606-18-5
Antimicrobial Activity
A study investigating a series of 1,2,4-triazolo-thiadiazole derivatives demonstrated significant antimicrobial properties. The compounds were tested against a variety of bacteria and fungi. Notably:
- Bacterial Activity : The compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It outperformed reference drugs such as ampicillin and streptomycin in efficacy against resistant strains.
- Fungal Activity : The antifungal effects were also pronounced, with some derivatives exhibiting up to 80-fold higher activity than ketoconazole and significantly higher than bifonazole .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Drug Comparison |
|---|---|---|
| E. coli | <0.5 µg/mL | Ampicillin: 1 µg/mL |
| S. aureus | <0.5 µg/mL | Streptomycin: 2 µg/mL |
| C. albicans | <0.25 µg/mL | Ketoconazole: 20 µg/mL |
Anticancer Activity
The anticancer potential of triazolo-thiadiazole derivatives has been explored in various studies. These compounds have shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : They are believed to target key pathways involved in tumorigenesis, such as DNA replication and cell division.
- Cell Lines Tested : Research indicated significant cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|
| HepG2 | 4.37 ± 0.7 | Doxorubicin: 10 µM |
| A549 | 8.03 ± 0.5 | Cisplatin: 15 µM |
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are well-documented:
- Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
- The presence of the thiadiazole moiety is attributed to this biological activity .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazole derivatives can be influenced by modifications in their structure:
- Substituents at the 6-position significantly affect antibacterial potency.
- For example, the introduction of different aromatic groups can enhance or diminish activity depending on their electronic and steric properties .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Antimicrobial Efficacy : In vitro studies showed that this compound exhibits a broad spectrum of activity against both resistant bacterial strains and common fungal pathogens.
- Cytotoxicity against Cancer Cells : Experimental results indicated that the compound effectively reduced cell viability in cancer models, suggesting its potential as a therapeutic agent.
Q & A
Basic: What are the standard synthetic methodologies for preparing triazolothiadiazole derivatives, such as 6-(4-methoxybenzyl)-3-(morpholin-4-ylmethyl) analogs?
Answer:
The core triazolothiadiazole scaffold is typically synthesized via cyclocondensation reactions. Key steps include:
- Step 1: Formation of 4-amino-1,2,4-triazole-3-thiol intermediates through reactions of hydrazine derivatives with carbon disulfide or thiourea .
- Step 2: Cyclization with substituted carboxylic acids (e.g., 4-methoxybenzylacetic acid) in the presence of phosphorus oxychloride (POCl₃) under reflux conditions to form the triazolothiadiazole ring .
- Step 3: Morpholine moiety introduction via nucleophilic substitution or Mannich reactions, often using formaldehyde and morpholine in acetonitrile .
- Purification: Recrystallization from DMSO/water or column chromatography .
Advanced: How can X-ray crystallography resolve structural ambiguities in triazolothiadiazole derivatives?
Answer:
Single-crystal X-ray diffraction is critical for confirming bond angles, dihedral angles, and intermolecular interactions. For example:
- Key metrics: Mean C–C bond length (0.002–0.003 Å), R factor (<0.05), and data-to-parameter ratio (>15) ensure precision .
- Applications: Studies on analogs like 6-(2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-triazolothiadiazole revealed planar triazole-thiadiazole systems with π-stacking interactions influencing stability .
- Experimental design: Crystals grown via slow evaporation (e.g., methanol/chloroform) at 113–193 K .
Basic: What in vitro assays are used to evaluate the biological activity of triazolothiadiazole derivatives?
Answer:
Common screening methods include:
- Antimicrobial activity: Broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values) .
- Antioxidant assays: DPPH radical scavenging and FRAP tests to measure electron-donating capacity .
- Controls: Ascorbic acid (for antioxidants) and ciprofloxacin (for antimicrobials) are standard references .
Advanced: How can structure-activity relationship (SAR) studies optimize triazolothiadiazole derivatives for enhanced bioactivity?
Answer:
SAR strategies involve systematic substitution at the 6-aryl and 3-alkyl/aryl positions:
- Methoxy groups: Electron-donating substituents (e.g., 4-methoxybenzyl) enhance antimicrobial activity by improving membrane penetration .
- Morpholine moieties: Increase solubility and modulate pharmacokinetics via hydrogen bonding .
- Pyrazole/pyridyl groups: Improve antioxidant activity by stabilizing radical intermediates through conjugation .
- Data-driven design: Computational tools (e.g., DFT) predict electronic effects, while in vitro assays validate potency .
Advanced: How should researchers address contradictions in reported bioactivity data for triazolothiadiazoles?
Answer:
Contradictions often arise from variations in:
- Substituent effects: For example, 4-methoxybenzyl derivatives may show higher antimicrobial activity than 4-fluorophenyl analogs due to lipophilicity differences .
- Assay conditions: Discrepancies in MIC values can stem from differences in bacterial strains or inoculum size .
- Resolution: Replicate experiments under standardized protocols (e.g., CLSI guidelines) and use multivariate statistical analysis .
Basic: What purification techniques are critical for isolating triazolothiadiazole derivatives?
Answer:
- Recrystallization: Common solvents include ethanol, DMSO/water (1:1), or chloroform/methanol .
- Column chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 ratio) removes unreacted intermediates .
- HPLC: For high-purity analytical samples, use C18 columns with acetonitrile/water mobile phases .
Advanced: What mechanistic insights do antioxidant assays (e.g., DPPH/FRAP) provide for triazolothiadiazoles?
Answer:
- DPPH assay: Measures hydrogen atom transfer (HAT) capacity. Compounds like 9b (IC₅₀ = 12.3 µM) outperform ascorbic acid by stabilizing radicals via conjugated π-systems .
- FRAP assay: Quantifies Fe³⁺→Fe²⁺ reduction. Electron-donating groups (e.g., methoxy) enhance redox potential .
- Key parameters: Steric hindrance and substituent electronegativity critically influence activity .
Advanced: How do crystallographic data inform molecular modeling of triazolothiadiazole-protein interactions?
Answer:
- Docking studies: Use crystal structures (e.g., PDB ID 1XYZ) to model binding to targets like E. coli DNA gyrase .
- Hydrogen bonding: Morpholine moieties interact with catalytic residues (e.g., Asp86 in S. aureus enoyl-ACP reductase) .
- Validation: Overlay DFT-optimized geometries with X-ray data to ensure conformational accuracy .
Advanced: What reaction optimization strategies improve yields in triazolothiadiazole synthesis?
Answer:
- Catalyst screening: POCl₃ outperforms H₂SO₄ in cyclization steps (yield increase from 60% to 85%) .
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in morpholine substitutions .
- Temperature control: Reflux at 80–100°C minimizes side reactions (e.g., ring-opening) .
Advanced: How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data?
Answer:
- IR/NMR simulations: Compare DFT-predicted spectra (e.g., Gaussian09) with experimental data to validate bond vibrations and proton environments .
- Crystal packing effects: X-ray data explain deviations in NMR chemical shifts caused by intermolecular interactions .
- Error analysis: Use root-mean-square deviations (RMSD) to quantify alignment between computational and experimental results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
